

Pharmacokinetics and Bioavailability of UCPH-102 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UCPH-102

Cat. No.: B611550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-102 is a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a crucial protein involved in the regulation of glutamate levels in the central nervous system. Unlike its predecessor, UCPH-101, which is unsuitable for in vivo studies due to its inability to cross the blood-brain barrier, **UCPH-102** has been investigated for its potential systemic applications.^[1]^[2] This technical guide provides a comprehensive overview of the currently available in vivo pharmacokinetic and bioavailability data for **UCPH-102**, based on preclinical studies.

Pharmacokinetic Profile

The in vivo assessment of **UCPH-102** in a rat model demonstrated its ability to be absorbed systemically and penetrate the central nervous system. Following oral administration, the compound was detected in both plasma and brain tissue.^[1]

Quantitative Data

The following table summarizes the key quantitative findings from a pivotal in vivo study on **UCPH-102**. It is important to note that the available literature provides a single time-point measurement rather than a full pharmacokinetic profile (Cmax, Tmax, AUC, and half-life).

Parameter	Value	Species	Dose	Route of Administration	Time Post-Administration	Reference
Plasma Concentration	10.5 μ M	Rat	40 mg/kg	Per os (p.o.)	1 hour	[1]
Brain Concentration	6.67 μ M	Rat	40 mg/kg	Per os (p.o.)	1 hour	[1]
Brain/Plasma Ratio	~0.64	Rat	40 mg/kg	Per os (p.o.)	1 hour	[1]

Experimental Protocols

This section details the methodologies employed in the key in vivo study that forms the basis of our current understanding of **UCPH-102**'s pharmacokinetics.

In Vivo Bioavailability Study

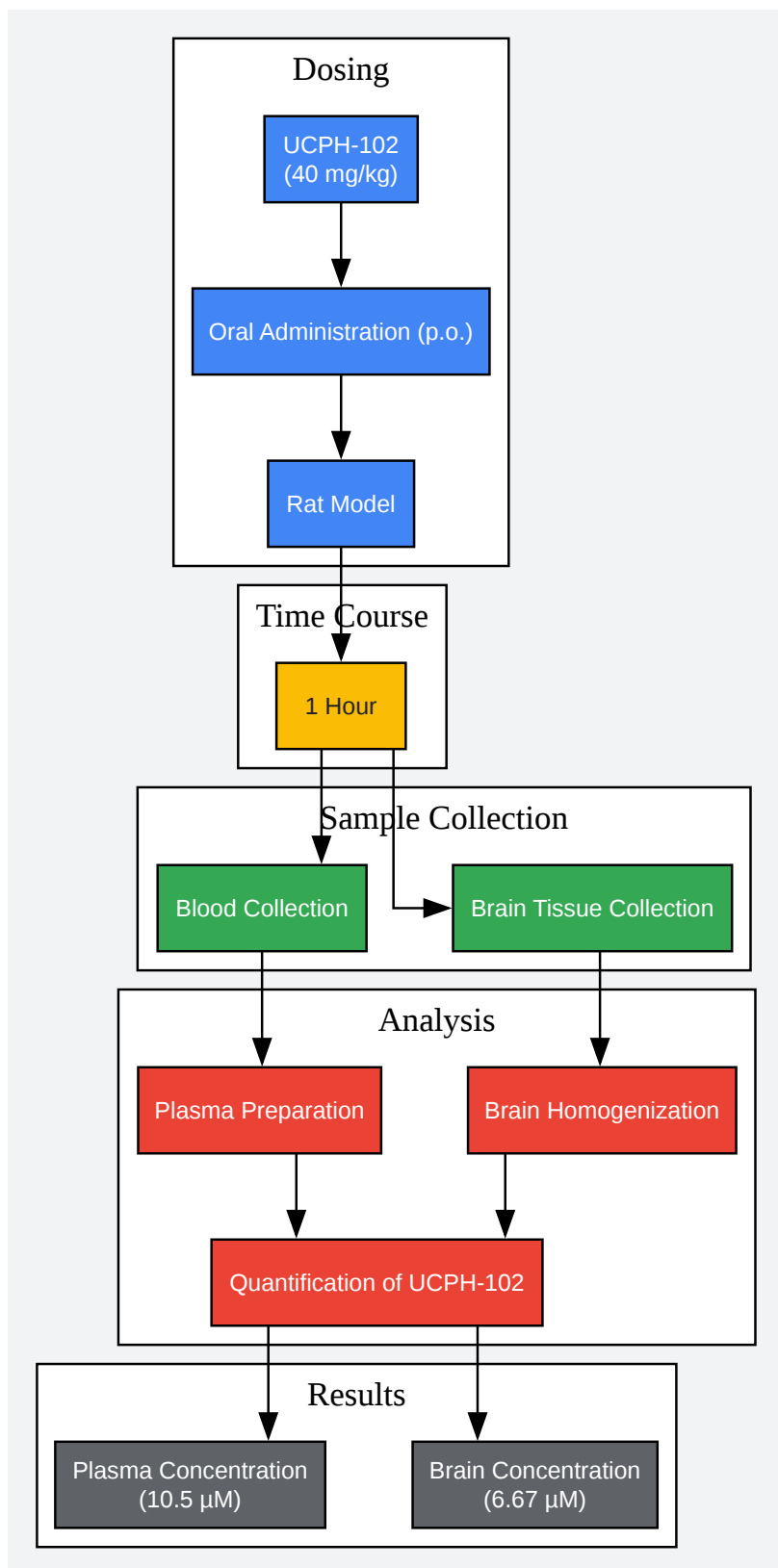
- Objective: To determine the plasma and brain concentrations of **UCPH-102** following oral administration in a rodent model.
- Animal Model: Rats were used for this study.[\[1\]](#) Specific details regarding the strain, age, and weight of the rats are not available in the primary literature.
- Dosing:
 - Compound: **UCPH-102**
 - Dose: 40 mg/kg[\[1\]](#)
 - Route of Administration: Per os (p.o.), commonly known as oral gavage.[\[1\]](#)
 - Vehicle: The vehicle used for the formulation of **UCPH-102** for oral administration is not specified in the available literature.

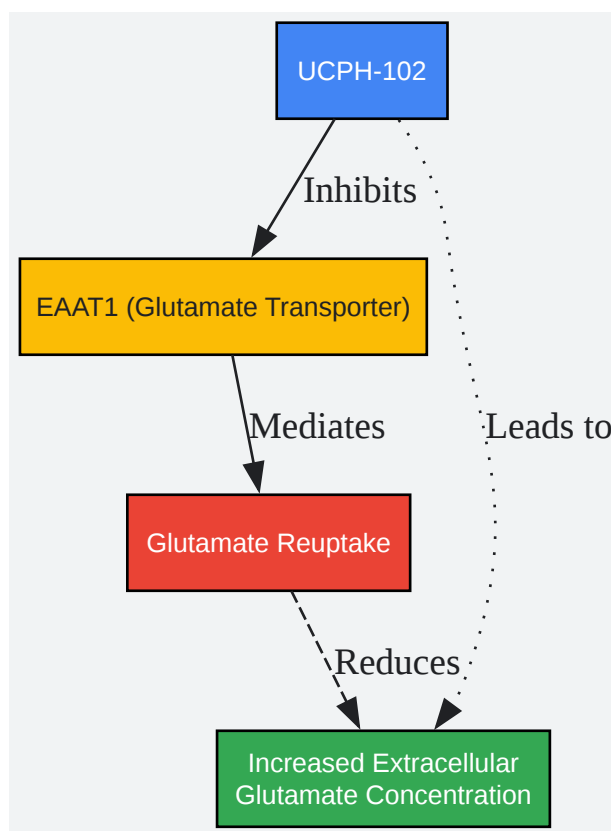
- Sample Collection:
 - Time Point: Plasma and brain tissue samples were collected 1 hour after administration.[\[1\]](#)
 - Matrices: Blood (for plasma) and whole brain.
- Analytical Method: The specific analytical method used for the quantification of **UCPH-102** in plasma and brain homogenates is not detailed in the primary publication. Typically, this would involve techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for sensitive and selective quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the in vivo bioavailability study of **UCPH-102**.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.gov [science.gov]
- To cite this document: BenchChem. [Pharmacokinetics and Bioavailability of UCPH-102 In Vivo: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611550#pharmacokinetics-and-bioavailability-of-ucph-102-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com